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Compound of Interest

Compound Name: 1-(3-Chlorobenzyl)piperazine

Cat. No.: B1349040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and

spectrometric data for the compound 1-(3-Chlorobenzyl)piperazine (CAS No. 23145-91-7).

Due to the limited availability of publicly accessible experimental spectra for this specific

molecule, this document focuses on predicted data based on the analysis of its constituent

chemical moieties: the 3-chlorobenzyl group and the piperazine ring. This guide also includes

detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to

compounds of this class.

Chemical Structure and Properties
IUPAC Name: 1-(3-Chlorobenzyl)piperazine

CAS Number: 23145-91-7

Molecular Formula: C₁₁H₁₅ClN₂[1][2][3][4]

Molecular Weight: 210.70 g/mol [1][2][3][4]

Physical Form: Liquid[2]
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Boiling Point: 120-123 °C at 1.5 mmHg[2]

Density: 1.129 g/mL at 25 °C[2]

Refractive Index: n20/D 1.5582[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below

are the predicted ¹H and ¹³C NMR chemical shifts for 1-(3-Chlorobenzyl)piperazine, typically

recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(3-Chlorobenzyl)piperazine

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Piperazine N-H 1.5 - 2.5 Broad Singlet 1H

Piperazine -CH₂- (4

protons)
2.4 - 2.7 Triplet 4H

Piperazine -CH₂- (4

protons)
2.8 - 3.1 Triplet 4H

Benzyl -CH₂- 3.5 - 3.7 Singlet 2H

Aromatic C-H 7.1 - 7.4 Multiplet 4H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(3-Chlorobenzyl)piperazine
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Carbon Atom Predicted Chemical Shift (δ, ppm)

Piperazine -CH₂- 45 - 47

Piperazine -CH₂- 53 - 55

Benzyl -CH₂- 62 - 64

Aromatic C-H 126 - 130

Aromatic C-Cl 133 - 135

Aromatic C-CH₂ 138 - 140

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-(3-Chlorobenzyl)piperazine is expected to show characteristic absorption

bands for the aromatic ring, C-H bonds, C-N bonds, and the C-Cl bond. Spectra are typically

recorded from a KBr pellet or as a thin film.

Table 3: Predicted IR Absorption Bands for 1-(3-Chlorobenzyl)piperazine

Functional Group
Predicted Absorption
Range (cm⁻¹)

Bond Vibration

N-H (piperazine) 3200 - 3400 Stretching

C-H (aromatic) 3000 - 3100 Stretching

C-H (aliphatic) 2800 - 3000 Stretching

C=C (aromatic) 1450 - 1600 Stretching

C-N 1020 - 1250 Stretching

C-Cl 600 - 800 Stretching

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-(3-Chlorobenzyl)piperazine, electron ionization (EI) would likely lead to

fragmentation of the piperazine ring and the benzyl group. The predicted molecular ion peak

and major fragments are listed below.

Table 4: Predicted Mass Spectrometry Data for 1-(3-Chlorobenzyl)piperazine

m/z Value Predicted Fragment

210/212 [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)

125/127 [Cl-C₆H₄-CH₂]⁺ (Chlorobenzyl cation)

91 [C₇H₇]⁺ (Tropylium ion)

85 [C₅H₉N₂]⁺ (Piperazine fragment)

56 [C₃H₆N]⁺ (Piperazine fragment)

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic and

spectrometric data.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 1-(3-Chlorobenzyl)piperazine in approximately

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer.

Typical parameters include a spectral width of 0-15 ppm, a pulse width of 30-45 degrees, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number

of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a

larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are

typically required.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method): Grind a small amount of 1-(3-
Chlorobenzyl)piperazine (1-2 mg) with approximately 100 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

Press the powder into a transparent pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record

the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the

empty sample compartment to subtract atmospheric interferences.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of 1-(3-Chlorobenzyl)piperazine in a

volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile

compounds, direct injection or infusion via a syringe pump into an electrospray ionization

(ESI) source is common. Gas chromatography (GC) can also be used for sample

introduction with an electron ionization (EI) source.

Ionization: Utilize an appropriate ionization technique. ESI is a soft ionization method

suitable for identifying the molecular ion, while EI is a higher-energy method that induces

fragmentation, providing structural information.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis: The detector records the abundance of each ion at a specific

m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z, which is

then interpreted to determine the molecular weight and identify fragment ions.

Workflow Visualization
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The following diagram illustrates a typical workflow for the spectroscopic and spectrometric

analysis of a chemical compound like 1-(3-Chlorobenzyl)piperazine.

Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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